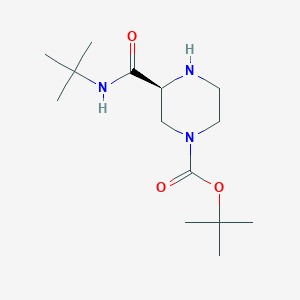

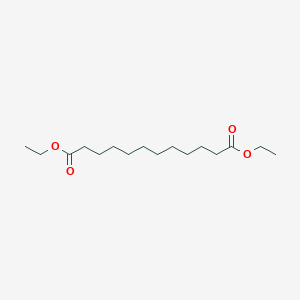

(2S,3S,4S,5R,6S)-3,4,5-三羟基-6-(2-硝基苯氧基)四氢-2H-吡喃-2-羧酸

描述

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, substituted 2-amino benzo[b]pyrans have been synthesized through three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, demonstrating complex synthetic routes that could be analogous to the synthesis of the subject compound (Shestopalov et al., 2003).

Molecular Structure Analysis

Molecular and crystal structure analyses are crucial for understanding the geometric and electronic characteristics of complex organic molecules. The molecular structure of related compounds, such as 2-amino-4-tetrahydroquinolinyl derivatives, has been determined through techniques like X-ray diffraction, highlighting the detailed molecular geometry and intermolecular interactions within the crystal lattice (Bombarda et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures include various substitution, addition, and condensation reactions, which are influenced by the presence of functional groups such as nitro, hydroxy, and carboxylic acid moieties. The reactivity pattern and chemical behavior of these molecules can be studied through synthetic experiments and theoretical calculations (Tamer et al., 2015).

科学研究应用

合成与结构表征

- Lian 等人 (2011) 的一项研究涉及与四氢-2H-吡喃-2-羧酸衍生物相关的化合物的新型化合物的合成。这些化合物是使用多步骤工艺合成的,并使用包括红外、核磁共振光谱和高分辨率质谱在内的各种技术进行表征。该研究提供了有关合成和表征与 (2S,3S,4S,5R,6S)-3,4,5-三羟基-6-(2-硝基苯氧基)四氢-2H-吡喃-2-羧酸 结构相似的化合物的方法的见解(Lian 等人,2011)。

不对称合成与细胞毒性

- Meilert 等人 (2004) 描述了 C15 聚酮类螺酮的不迭代不对称合成,这一过程包括一种结构与目标分子类似的化合物。此外,合成的螺酮类化合物经过评估,对各种癌细胞系的细胞毒性,为癌症研究提供了潜在的应用(Meilert 等人,2004)。

有机化学中的新型应用

- Bennett 和 Murphy (2020) 在化学转化过程中分离出一种与目标分子结构相似的化合物。本研究突出了此类化合物在有机化学中的广泛应用及其在合成复杂分子中的潜在用途(Bennett & Murphy, 2020)。

在绿色化学中的应用

- Aghazadeh 和 Nikpassand (2019) 在磁性可回收纳米催化剂的合成中使用了一种类似的化合物。该应用展示了此类化合物在开发环保合成方法中的潜在作用(Aghazadeh & Nikpassand, 2019)。

本科实验室项目

- Dintzner 等人 (2012) 讨论了在本科有机实验室项目中使用结构相似的化合物。该应用对于教育目的具有重要意义,为学生提供了有机合成方面的实践经验(Dintzner 等人,2012)。

在药物开发中的潜力

- Wang 等人 (2017) 发现 ZYZ-488,一种与目标分子结构相关的化合物,作为凋亡蛋白酶激活因子-1 (Apaf-1) 的抑制剂。这一发现与心肌梗塞治疗尤为相关,展示了此类化合物的治疗潜力(Wang 等人,2017)。

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADVJQJTJSOJOQ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628424 | |

| Record name | 2-Nitrophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid | |

CAS RN |

137629-36-8 | |

| Record name | 2-Nitrophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)